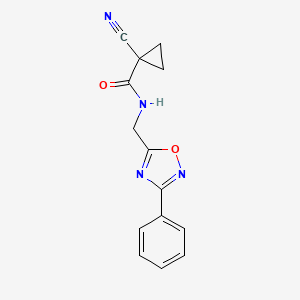

1-cyano-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

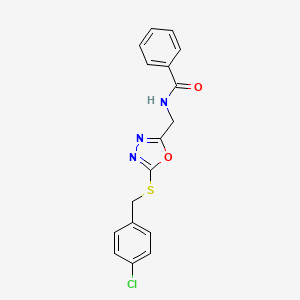

“1-cyano-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis

Oxadiazoles have been used in a wide range of applications, including pharmaceuticals and energetic materials . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Scientific Research Applications

- 1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode that affects various crops. These compounds could serve as potential alternatives to chemical pesticides in agriculture .

- The title compounds exhibit anti-fungal activity against Rhizoctonia solani, a fungus responsible for rice sheath wilt and other plant diseases. This property makes them valuable for crop protection .

- Several derivatives (such as 5m, 5r, 5u, 5v, 5x, and 5y) demonstrate strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium causing rice bacterial leaf blight. These compounds outperform existing pesticides like bismerthiazol and thiodiazole copper .

- Compound 5p, along with 5u and 5v, also exhibits excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), another rice bacterial pathogen .

- Rice bacterial leaf blight and rice bacterial leaf streaks caused by Xoo and Xoc, respectively, significantly impact plant growth and yield. The antibacterial properties of these derivatives make them promising candidates for disease management .

- Compounds containing a trifluoromethyl pyridine moiety (such as 5u and 5v) could serve as alternative templates for discovering novel antibacterial agents. These derivatives show excellent activity against Xoo and Xoc .

- The 1,2,4-oxadiazole heterocycle, a bioisostere of amide, offers better hydrolytic and metabolic stability. Researchers continue to explore its pharmacophore potential for creating novel drug molecules .

Nematocidal Activity

Anti-Fungal Properties

Antibacterial Effects

Rice Bacterial Diseases

Alternative Templates for Antibacterial Agents

Pharmacophore Potential

Mechanism of Action

Target of Action

The compound “1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide” contains a 1,2,4-oxadiazole moiety. Compounds containing the 1,2,4-oxadiazole moiety have been found to exhibit diverse biological activities . .

Mode of Action

1,2,4-oxadiazoles are known to interact with various biological targets due to their ability to form hydrogen bonds .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. 1,2,4-oxadiazoles have been found to be involved in a variety of biological activities .

Result of Action

1,2,4-oxadiazoles have been found to exhibit a variety of biological activities .

properties

IUPAC Name |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c15-9-14(6-7-14)13(19)16-8-11-17-12(18-20-11)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFYVAOWIKVINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)

![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)